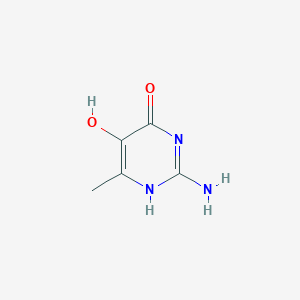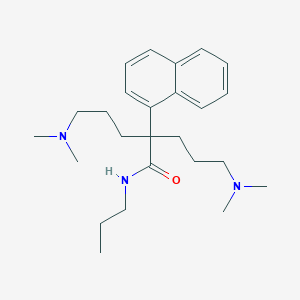
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl-, commonly known as DMAP-N-propyl, is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications.
Mechanism of Action
DMAP-N-propyl exerts its effects by binding to the α7 nicotinic acetylcholine receptor and blocking its activity. This receptor is highly expressed in the brain and is involved in the regulation of various physiological processes, including synaptic plasticity and neurotransmitter release. By blocking the activity of this receptor, DMAP-N-propyl can modulate these processes and potentially improve cognitive function.
Biochemical and Physiological Effects:
DMAP-N-propyl has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. Additionally, DMAP-N-propyl has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMAP-N-propyl is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, DMAP-N-propyl has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DMAP-N-propyl is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on DMAP-N-propyl. One area of interest is the development of new compounds based on the structure of DMAP-N-propyl that may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DMAP-N-propyl and its effects on various physiological processes. Finally, there is potential for the development of DMAP-N-propyl as a therapeutic agent for neurodegenerative diseases, although further research is needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMAP-N-propyl is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications in the field of neuroscience. Its selectivity for the α7 nicotinic acetylcholine receptor and its neuroprotective effects make it a promising candidate for further research and potential therapeutic development.
Synthesis Methods
The synthesis of DMAP-N-propyl involves the reaction of 1-naphthaleneacetic acid with N,N-dimethylpropane-1,3-diamine and propyl iodide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is DMAP-N-propyl, which can be purified by column chromatography.
Scientific Research Applications
DMAP-N-propyl has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. DMAP-N-propyl has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
14722-19-1 |
|---|---|
Product Name |
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-N-propyl- |
Molecular Formula |
C25H39N3O |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-yl-N-propylpentanamide |
InChI |
InChI=1S/C25H39N3O/c1-6-18-26-24(29)25(16-10-19-27(2)3,17-11-20-28(4)5)23-15-9-13-21-12-7-8-14-22(21)23/h7-9,12-15H,6,10-11,16-20H2,1-5H3,(H,26,29) |
InChI Key |
YDECXFQHVLLUHV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCNC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Other CAS RN |
14722-19-1 |
synonyms |
α,α-Bis[3-(dimethylamino)propyl]-N-propyl-1-naphthaleneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



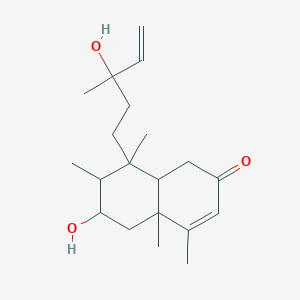
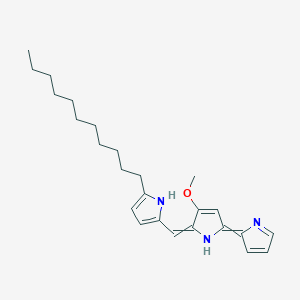
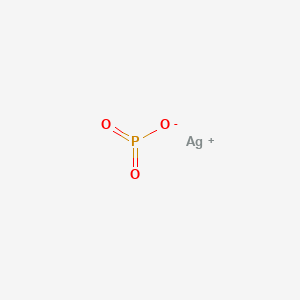
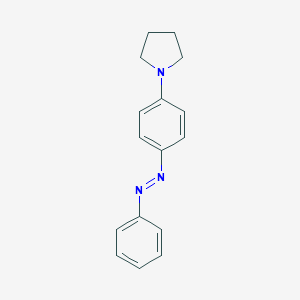
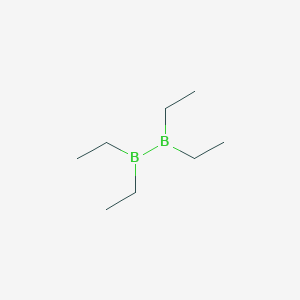
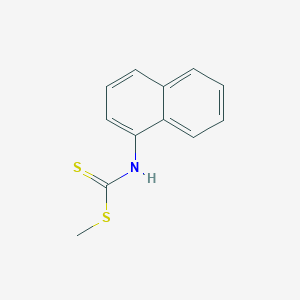

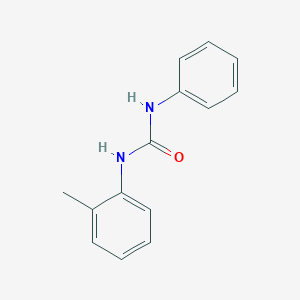



![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

